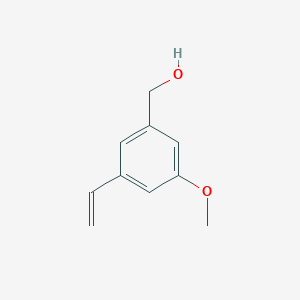

(3-Methoxy-5-vinylphenyl)methanol

Description

(3-Methoxy-5-vinylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a methoxy group at the 3-position, a vinyl group at the 5-position, and a hydroxymethyl (-CH₂OH) group attached to the aromatic ring. Key properties can be inferred from structurally related analogs, as detailed below.

Properties

IUPAC Name |

(3-ethenyl-5-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-6,11H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEUMYOPBTXXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-vinylphenyl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.

Vinylation: The vinyl group is introduced through a Heck reaction, where 3-methoxybenzaldehyde is reacted with a vinyl halide in the presence of a palladium catalyst.

Reduction: The resulting product is then reduced to form this compound. This reduction can be achieved using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-vinylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-Methoxy-5-vinylbenzaldehyde or 3-Methoxy-5-vinylbenzoic acid.

Reduction: 3-Methoxy-5-ethylphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-5-vinylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a starting material for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-vinylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes critical structural and physical parameters of (3-Methoxy-5-vinylphenyl)methanol and its closest analogs:

Key Observations :

- Substituent Effects on Molecular Weight : The benzyloxy group in 3-(Benzyloxy)-5-hydroxybenzyl Alcohol significantly increases molecular weight (230.26 vs. ~164.20 for the vinyl analog) .

- Solubility Trends: Polar substituents (e.g., nitro, amino) enhance solubility in polar solvents like DMSO, while benzyloxy groups increase lipophilicity .

(3-Methoxy-5-methylphenyl)methanol

- Reactivity : The methyl group at position 5 is electron-donating, stabilizing the aromatic ring. The hydroxymethyl group is amenable to oxidation (e.g., to aldehydes) or esterification.

- Applications : Likely used as a synthetic intermediate for fragrances or pharmaceuticals.

(3-Methoxy-5-nitrophenyl)methanol

- Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for electrophilic substitution at specific positions. The hydroxymethyl group can participate in nucleophilic reactions.

- Applications : Primarily a research chemical; nitro groups are common in dye and explosive precursors.

2-(3-Amino-5-methoxyphenyl)ethanol

- Reactivity: The amino group (-NH₂) enables coupling reactions (e.g., amide formation), while the ethanol chain offers flexibility for further derivatization.

- Applications: Potential use in peptide mimetics or neurotransmitter analogs.

3-(Benzyloxy)-5-hydroxybenzyl Alcohol

- Reactivity: The benzyloxy group (-OBn) acts as a protecting group for phenols, removable via hydrogenolysis. The hydroxymethyl group is reactive toward acetylation or silylation.

- Applications: Intermediate in natural product synthesis (e.g., flavonoids).

Unique Features of this compound

- Vinyl Group Reactivity : The vinyl substituent at position 5 enables polymerization (e.g., via radical initiation) or cycloaddition reactions (e.g., Diels-Alder), distinguishing it from methyl or nitro analogs.

- Stability Considerations : The vinyl group may increase susceptibility to oxidation compared to saturated analogs, necessitating inert storage conditions.

Biological Activity

(3-Methoxy-5-vinylphenyl)methanol, with the molecular formula C10H12O2, is an organic compound notable for its unique structure, which includes a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Starting Material : The process begins with 3-methoxybenzaldehyde.

- Vinylation : A Heck reaction introduces the vinyl group using a vinyl halide in the presence of a palladium catalyst.

- Reduction : The product is reduced to form this compound, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the methoxy and vinyl groups influences its binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been shown to inhibit the growth of various pathogens. For example, related phenolic compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. Experimental data on this compound specifically are still needed, but its synthesis as an intermediate for biologically active compounds suggests potential in this area .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antioxidant Studies : A study examining the antioxidant properties of various phenolic compounds found that those with methoxy groups exhibited enhanced activity due to their ability to donate hydrogen atoms and stabilize free radicals .

- Antimicrobial Research : In research involving methanolic extracts from plants containing similar phenolic structures, significant antibacterial activity was noted against common pathogens, suggesting that this compound may exhibit comparable effects .

- Pharmacological Potential : Investigations into the pharmacological properties of structurally related compounds indicate that they may serve as precursors for drug development due to their bioactivity profiles. This aligns with the potential applications of this compound in medicinal chemistry .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3-Methoxyphenyl)methanol | Lacks vinyl group | Limited reactivity |

| (3-Vinylphenyl)methanol | Lacks methoxy group | Different solubility |

| (4-Methoxy-3-vinylphenyl)methanol | Methoxy at different position | Varies in reactivity |

This compound is unique due to its combination of both methoxy and vinyl groups, providing a versatile framework for further chemical modifications and applications in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.